2-(5-Bromo-2-methoxybenzylidene)(1,3)thiazolo(3,2-A)benzimidazol-3(2H)-one
CAS No.: 329718-84-5
Cat. No.: VC8492039
Molecular Formula: C17H11BrN2O2S
Molecular Weight: 387.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329718-84-5 |
|---|---|
| Molecular Formula | C17H11BrN2O2S |
| Molecular Weight | 387.3 g/mol |
| IUPAC Name | (2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
| Standard InChI | InChI=1S/C17H11BrN2O2S/c1-22-14-7-6-11(18)8-10(14)9-15-16(21)20-13-5-3-2-4-12(13)19-17(20)23-15/h2-9H,1H3/b15-9- |
| Standard InChI Key | BIGUPBGXFZLYAU-DHDCSXOGSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2 |
| SMILES | COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C=C2C(=O)N3C4=CC=CC=C4N=C3S2 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Substituent Analysis
The compound’s structure derives from the thiazolo[3,2-a]benzimidazole framework, a bicyclic system formed by the fusion of a benzimidazole (a benzene ring fused to an imidazole) and a thiazole ring. The numbering convention follows the Chemical Abstracts system, with the thiazole ring occupying positions 1–3 and the benzimidazole spanning positions 4–10 . The 5-bromo-2-methoxybenzylidene group at C2 introduces a planar, conjugated system that enhances electronic delocalization, as evidenced by its isomeric SMILES notation: COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)N3C4=CC=CC=C4N=C3S2.
The Z-configuration of the benzylidene double bond (C=C) is confirmed via NMR spectroscopy, a common feature in analogous thiazolo[3,2-a]benzimidazol-3(2H)-ones . The bromine atom at the para position of the methoxy-substituted benzene ring contributes to steric bulk and electron-withdrawing effects, which may influence binding interactions in biological systems .
Physicochemical Properties
Key physicochemical parameters include:
These properties suggest moderate solubility in polar aprotic solvents (e.g., DMSO) and limited aqueous solubility, aligning with trends observed in structurally related thiazolo[3,2-a]benzimidazoles .
Synthetic Methodologies
Cyclocondensation of 2-Mercaptobenzimidazole
The most prevalent synthesis involves the cyclocondensation of 2-mercaptobenzimidazole (3) with α-halo ketones or aldehydes. For this compound, 5-bromo-2-methoxybenzaldehyde serves as the electrophilic partner. Under acidic conditions (e.g., acetic acid), the thiol group of 3 attacks the aldehyde carbonyl, forming a thioether intermediate. Subsequent intramolecular cyclization, facilitated by dehydration, yields the thiazolo[3,2-a]benzimidazole core .
A modified approach employs microwave irradiation to accelerate the reaction, reducing synthesis times from hours to minutes while improving yields (65–78%) . The use of brominated aldehydes introduces regioselectivity challenges, necessitating precise stoichiometric control to avoid polybrominated byproducts .
Post-Synthetic Modifications
Recent Advancements and Future Directions
Targeted Drug Delivery Systems
Recent studies (2024–2025) have explored nanoparticle-encapsulated formulations to improve bioavailability. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with folate ligands enhance tumor-specific uptake, reducing systemic toxicity in preclinical trials .
Computational Modeling and SAR Studies
Quantitative structure-activity relationship (QSAR) models highlight the criticality of the bromine atom’s electronegativity and the methoxy group’s conformational flexibility. Virtual screening against the Protein Data Bank (PDB) identifies kinase targets (e.g., CDK4/6) for further validation .
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